tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate
Description
Molecular Formula: C₁₁H₁₄BrN₅O₂
Molecular Weight: 328.1652 g/mol
CAS Registry Number: 2680533-60-0
This compound features a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in kinase inhibitor design. Key functional groups include:
- A 3-bromo substituent, which serves as a reactive site for further functionalization (e.g., Suzuki coupling).
- A tert-butyl acetate group at position 1, providing steric protection and modulating solubility during synthesis .
Pyrazolo[3,4-d]pyrimidines are widely explored in drug discovery, particularly for targeting kinases like Bruton’s tyrosine kinase (BTK) and phosphoinositide-3-kinase (PI3K) .
Properties
Molecular Formula |
C11H14BrN5O2 |
|---|---|
Molecular Weight |
328.17 g/mol |
IUPAC Name |
tert-butyl 2-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)acetate |
InChI |
InChI=1S/C11H14BrN5O2/c1-11(2,3)19-6(18)4-17-10-7(8(12)16-17)9(13)14-5-15-10/h5H,4H2,1-3H3,(H2,13,14,15) |
InChI Key |
YOZDYAZJNJQJND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=NC=NC(=C2C(=N1)Br)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the bromo group: Bromination reactions using reagents like N-bromosuccinimide (NBS) are commonly employed.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 3-position enables palladium-catalyzed cross-coupling reactions, a key strategy for structural diversification.
-
Substrate : 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Coupling Partner : 2-Aminobenzo[d]oxazol-5-ylboronic acid pinacol ester
-
Product : Aryl-substituted pyrazolo-pyrimidine derivative (57% yield)
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles under basic conditions:
-
Reaction : Alkylation of 4-bromopyrazole with tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
-
Conditions : NaH, DMF, 100°C
-
Product : Piperidine-linked pyrazole (45–58% yield)
Deprotection of the tert-Butyl Group
The tert-butyl ester can be cleaved under acidic conditions to generate carboxylic acid intermediates:
| Reagent | Conditions | Application | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, room temperature, 2–4 h | Free carboxylic acid generation | 70–99% | |
| HCl/MeOH (4 N) | Room temperature, 4 h | Direct deprotection | 99% |
-
Substrate : tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
-
Deprotection : TFA in DCM → Piperidine-pyrazole free base (70% yield)
Alkylation at the Amino Group
The 4-amino group participates in alkylation or acylation reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| tert-Butyl bromoacetate | K₂CO₃, DMF, 80°C, 4 h | N-Alkylated acetamide derivatives | 62% | |
| 6-Bromohexanoyl chloride | THF, 75°C, 2 h | Acylated intermediates for PROTACs | 78% |
From:
-
Reaction : Alkylation of 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine
-
Reagent : tert-Butyl bromoacetate
-
Product : Target compound (62% yield after purification)
Comparative Reactivity of Structural Analogs
Key analogs and their reactivity differences:
| Compound | Structural Variation | Reactivity Notes |
|---|---|---|
| 4-Amino-3-bromo-1-tert-butylpyrazolo[3,4-d]pyrimidine | Lacks acetate group | Reduced solubility in polar solvents |
| Tert-butyl 5-amino-3-methylpyrazole | Simpler pyrazole core | Faster bromine substitution kinetics |
Scientific Research Applications
tert-Butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is used to study the biological pathways and mechanisms involving pyrazolo[3,4-d]pyrimidines.
Chemical Biology: It serves as a tool compound to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Findings from Comparative Studies
Reactivity and Synthetic Utility: The 3-bromo substituent in the target compound distinguishes it from analogues with aryl groups (e.g., 4-phenoxyphenyl in ). Bromine facilitates late-stage diversification via cross-coupling reactions, whereas aryl-substituted derivatives require pre-functionalized building blocks . The tert-butyl ester in the target compound contrasts with hydrazide () or carboxylic acid derivatives (), which are often used to conjugate with E3 ligase ligands in PROTACs.
Biological Activity: Aryl substituents (e.g., 4-phenoxyphenyl in ) enhance binding to hydrophobic kinase pockets, improving potency against BTK. However, bromine’s electronegativity may favor interactions with polar residues in active sites. Fluorine-containing analogues (e.g., 4-fluorophenyl in ) exhibit improved metabolic stability and bioavailability compared to bromine, albeit with reduced reactivity .
Pharmacokinetic Properties :
Biological Activity
The compound tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its anticancer effects, potential as a kinase inhibitor, and antibacterial properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods involving the pyrazolo[3,4-d]pyrimidine scaffold. Synthetic routes typically include the cyclization of appropriate precursors followed by functionalization to introduce the tert-butyl and acetate groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study reported that compounds with similar scaffolds demonstrated significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) .
Table 1: Anticancer Activity of Related Pyrazolo[3,4-d]pyrimidines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A549 | 2.24 | Induction of apoptosis |
| 7f | MCF-7 | 1.83 | DHFR inhibition |
| 12b | MDA-MB-468 | Not specified | Cell cycle arrest at S phase |
The compound 7f , which is structurally related to this compound, exhibited an IC50 value of 1.83 µM against MCF-7 cells, indicating strong potential as a therapeutic agent . Furthermore, it was noted that these compounds could induce apoptosis by increasing pro-apoptotic factors such as caspases .
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are recognized for their ability to inhibit various kinases involved in cancer progression. The target compound has been shown to exhibit inhibitory effects on dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and a validated target in cancer therapy .
Table 2: Kinase Inhibition Studies
| Compound | Kinase Target | IC50 (µM) | Reference |
|---|---|---|---|
| 7f | DHFR | 1.83 | |
| C6-unsubstituted derivative | Bcr-Abl T315I mutant kinase | Not specified |
The inhibition of DHFR by these compounds suggests that they may serve as effective agents against tumors that are resistant to conventional antifolates like methotrexate .
Antibacterial Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promising antibacterial activity. Research indicates that certain derivatives can enhance the efficacy of conventional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 3: Antibacterial Activity
| Compound | Bacterial Strain | Effectiveness |
|---|---|---|
| C6-unsubstituted derivative | Staphylococcus aureus | Significant reduction in growth |
| C6-unsubstituted derivative | Escherichia coli | Moderate reduction in growth |
The findings suggest that these compounds may function synergistically with existing antibiotics by targeting bacterial kinases, thereby increasing susceptibility to treatment .
Q & A
Basic: What are the key synthetic strategies for tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate?
Answer:
The synthesis typically involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. A common route includes:
Core Formation : Condensation of 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetate ester group .
Protection Strategies : Use of tert-butyl groups for carboxylate protection ensures stability during subsequent reactions. Boc (tert-butoxycarbonyl) protection is often employed for amino groups in related compounds to prevent undesired side reactions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product .
Advanced: How can reaction conditions be optimized to enhance coupling efficiency between the pyrazolo[3,4-d]pyrimidine core and tert-butyl esters?
Answer:
Optimization involves:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) or CuI in Sonogashira-like couplings improve halogen substitution efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazolo[3,4-d]pyrimidine nitrogen, while elevated temperatures (80–100°C) accelerate reaction kinetics .
- Additives : Phase-transfer catalysts (e.g., TBAB) or bases (e.g., Cs₂CO₃) improve solubility and deprotonation, critical for ester bond formation .
Data Note : In analogous syntheses, yields increased from 45% to 78% when switching from K₂CO₃ to Cs₂CO₃ in DMF at 90°C .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Peaks at δ 1.45 ppm (tert-butyl, 9H) and δ 4.85 ppm (CH₂ from acetate) confirm ester linkage. Aromatic protons in pyrazolo[3,4-d]pyrimidine appear as singlet(s) near δ 8.2–8.5 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ≈ 368–370 (accounting for bromine isotope patterns) .
- IR Spectroscopy : Stretching frequencies at 1700–1750 cm⁻¹ (C=O ester) and 3300–3400 cm⁻¹ (N-H amino) validate functional groups .
Advanced: How can structural discrepancies in NMR data (e.g., bromine isotope splitting) be resolved?
Answer:
- Isotope Effects : Bromine (⁷⁹Br/⁸¹Br, ~1:1 natural abundance) causes split peaks in ¹H NMR (e.g., doublets for adjacent protons). High-resolution NMR (500+ MHz) coupled with 2D techniques (HSQC, HMBC) clarifies connectivity .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and substituent positions. For example, tert-butyl ester orientation in related pyrazolo[3,4-d]pyrimidines was validated via crystallography .
Basic: What is the role of the bromine substituent in this compound’s reactivity?
Answer:
The 3-bromo group serves two purposes:
Directing Effects : It electronically deactivates the pyrazolo[3,4-d]pyrimidine core, guiding regioselective substitution at the 1-position for ester coupling .
Synthetic Handle : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups in advanced derivatization .
Advanced: How do steric effects from the tert-butyl group influence downstream applications in drug discovery?
Answer:
- Steric Shielding : The bulky tert-butyl group protects the ester bond from enzymatic hydrolysis, improving metabolic stability in vitro .
- Solubility Trade-offs : While enhancing lipophilicity (logP increase by ~1.5 units), it may reduce aqueous solubility. Co-solvents (e.g., PEG-400) or prodrug strategies (e.g., ester hydrolysis in vivo) mitigate this .
Case Study : In kinase inhibitor analogs, tert-butyl esters increased plasma half-life from 2.1 to 6.7 hours in rodent models .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation of the bromine-substituted core .
- Moisture Sensitivity : The ester group is prone to hydrolysis; desiccants (silica gel) and inert atmospheres (N₂) are recommended .
Advanced: How can computational methods predict the compound’s reactivity in novel reaction environments?
Answer:
- DFT Calculations : Modeling HOMO/LUMO energies (e.g., at B3LYP/6-31G* level) predicts sites for electrophilic/nucleophilic attack. For example, the 3-bromo position shows higher electrophilicity (Fukui indices >0.1) .
- MD Simulations : Solvent interaction studies (e.g., in DMSO) reveal conformational preferences of the tert-butyl group, aiding in reaction solvent selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
